![molecular formula C14H8FIN2O B2770578 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine CAS No. 477870-84-1](/img/structure/B2770578.png)
2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine
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Description
2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine, also known as FIPI, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications. It was first synthesized in 2009 by Zhang et al. and has since been studied for its mechanism of action and potential uses in scientific research.
Scientific Research Applications
Pharmacophore Design and Inhibitor Development
Compounds with a pyrimidine scaffold, similar to 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine, have been designed as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which is implicated in the release of pro-inflammatory cytokines. These inhibitors are developed to bind selectively to the adenosine 5'-triphosphate (ATP) pocket of p38 MAP kinase, replacing ATP and potentially leading to higher binding selectivity and potency. The review by Scior et al. (2011) discusses the design, synthesis, and activity studies of these inhibitors, highlighting the significance of the pyrimidine ring in improving inhibitory activity and selectivity for p38 over other kinases (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).
Anticancer Activity
Fluorinated pyrimidines, a class to which similar compounds might belong, are utilized in cancer treatment due to their roles in inhibiting DNA synthesis. Gmeiner (2020) provides a comprehensive review of the developments in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines to treat cancer, including mechanisms of action and new insights into how these compounds perturb nucleic acid structure and dynamics (Gmeiner, W., 2020).
Optoelectronic Materials
Pyrimidine and related heterocyclic compounds find applications in the development of optoelectronic materials. Lipunova et al. (2018) review the applications of quinazoline and pyrimidine derivatives in electronic devices, highlighting the incorporation of pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, such as materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).
Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, has been a focus of research due to their wide range of applicability. Parmar et al. (2023) review the synthetic pathways and applications of these scaffolds, emphasizing the use of hybrid catalysts for their development and highlighting their potential for creating lead molecules (Parmar, M. P., Vala, R. M., & Patel, H., 2023).
properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FIN2O/c15-10-8-9(3-4-11(10)16)14-17-6-5-12(18-14)13-2-1-7-19-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXWNUKUMVALFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)C3=CC(=C(C=C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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